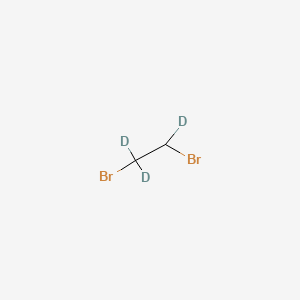

1,2-Dibromoethane-d3

Description

The Role of Isotopic Labeling in Elucidating Molecular Structures and Mechanisms

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. ontosight.ai By replacing one or more atoms in a molecule with their isotopic counterparts, researchers can follow the journey of these "labeled" atoms, providing invaluable insights into otherwise invisible processes. ontosight.ainih.gov The choice of isotope depends on the analytical method being employed. Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. ontosight.ai

In the context of molecular structure elucidation, deuterium labeling is particularly powerful. For instance, in ¹H NMR spectroscopy, the replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal from the spectrum. ontosight.ai This can help to assign specific signals to particular protons within a complex molecule. Furthermore, the presence of deuterium can influence the signals of neighboring protons, providing additional structural information.

For mechanistic studies, isotopic labeling is instrumental in determining the sequence of bond-breaking and bond-forming events. One of the key ways this is achieved is through the study of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Because deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step of the reaction. wikipedia.org By measuring and analyzing the KIE, chemists can deduce which bonds are being cleaved in the crucial steps of a reaction mechanism.

Strategic Importance of 1,2-Dibromoethane-d3 in Contemporary Academic Investigations

While specific research focusing solely on this compound is limited in publicly available literature, the strategic use of its heavily deuterated analog, tetradeutero-1,2-dibromoethane (d4EDB), in toxicological studies highlights the importance of deuterating this compound. A significant study compared the metabolism and toxicity of standard 1,2-dibromoethane (B42909) (EDB) with d4EDB in mice to understand the bioactivation pathways leading to its toxic and carcinogenic effects. nih.govosti.gov

This research provides a clear example of how isotopic labeling can be used to dissect metabolic pathways. It was known that EDB is metabolized through two primary routes: an oxidative pathway mediated by cytochrome P-450 and a conjugative pathway involving glutathione (B108866) S-transferases (GST). nih.govosti.gov The study aimed to determine which of these pathways is primarily responsible for the genotoxic effects of EDB.

The researchers leveraged the kinetic isotope effect. The oxidative pathway involves the breaking of a C-H bond, which would be slowed by the substitution of hydrogen with deuterium. In contrast, the GST-mediated conjugation does not involve the cleavage of a C-H bond and would therefore be unaffected by deuteration. nih.govosti.gov

This study underscores the strategic importance of deuterated 1,2-dibromoethane in mechanistic toxicology. By using a deuterated analog, the researchers were able to modulate the metabolic pathways and, in doing so, identify the one responsible for the compound's harmful effects. Such insights are crucial for understanding the mechanisms of chemical carcinogenesis and for assessing the risks associated with environmental and occupational exposure to such compounds.

Detailed Research Findings

The following tables summarize the key findings from the comparative study of 1,2-dibromoethane (EDB) and its tetradeutero analog (d4EDB).

| Metabolic Pathway | Substrate | Rate of Metabolism (nmol Br⁻/mg protein/min) | Deuterium Isotope Effect (kH/kD) |

|---|---|---|---|

| Microsomal Oxidation | EDB | 1.35 ± 0.12 | 2.18 |

| d4EDB | 0.62 ± 0.05 | ||

| Glutathione S-Transferase Conjugation | EDB | 3.54 ± 0.18 | 1.00 |

| d4EDB | 3.54 ± 0.17 |

| Time Point | Substrate | Plasma Bromide (µg/ml) | Hepatic DNA Damage (Alkaline Elution Slope) |

|---|---|---|---|

| 3 hours | EDB | 14.2 ± 1.0 | 0.45 ± 0.04 |

| d4EDB | 8.2 ± 0.5 | 0.48 ± 0.05 | |

| 8 hours | EDB | - | 0.31 ± 0.03 |

| d4EDB | - | 0.42 ± 0.04 | |

| 24 hours | EDB | - | 0.20 ± 0.02 |

| d4EDB | - | 0.33 ± 0.03 | |

| 72 hours | EDB | - | 0.14 ± 0.01 |

| d4EDB | - | 0.25 ± 0.02 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

117164-17-7 |

|---|---|

Molecular Formula |

C2H4Br2 |

Molecular Weight |

190.88 g/mol |

IUPAC Name |

1,2-dibromo-1,1,2-trideuterioethane |

InChI |

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1D,2D2 |

InChI Key |

PAAZPARNPHGIKF-APAIHEESSA-N |

Isomeric SMILES |

[2H]C(C([2H])([2H])Br)Br |

Canonical SMILES |

C(CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies for Deuterium Incorporation into 1,2 Dibromoethane

Precursor Synthesis and Regioselective Deuteration Techniques

The synthesis of 1,2-dibromoethane-d3 necessitates the preparation of specifically deuterated precursors and the application of regioselective deuteration methods to control the precise location of the deuterium (B1214612) atoms. A plausible synthetic strategy involves the preparation of a deuterated vinyl precursor, such as vinyl-d3 bromide, followed by a hydrobromination reaction.

One potential precursor for vinyl-d3 bromide is a deuterated acetylene (B1199291). The synthesis of acetylene-d2 (B86588) is a well-established process. This can then be used to build more complex deuterated molecules. Another approach to obtaining deuterated precursors is through H-D exchange reactions on a suitable starting material. For instance, bromoacetic acid can be deuterated to form bromoacetic acid-d3. While not a direct precursor to this compound, it illustrates a common strategy for introducing deuterium.

Regioselective deuteration is paramount in ensuring the correct isotopic distribution in the final product. This can be achieved through various catalytic methods. For example, metal-catalyzed H-D exchange reactions, using catalysts based on ruthenium, iridium, or palladium, can facilitate the selective replacement of hydrogen with deuterium from a deuterium source like D₂O. The choice of catalyst and reaction conditions can direct the deuterium to specific positions within a molecule.

A hypothetical pathway to a suitable precursor for this compound could start with a partially deuterated ethanol (B145695). Subsequent dehydration would yield a deuterated ethene, which could then be brominated. Controlling the deuteration pattern of the initial ethanol would be key to achieving the desired d3-isotopologue of 1,2-dibromoethane (B42909).

Chemical Synthesis Pathways for Deuterated 1,2-Dibromoethane Analogs

The synthesis of vinyl bromide itself can be achieved through the dehydrobromination of 1,2-dibromoethane. To produce vinyl-d3 bromide, one would need to start with a selectively deuterated 1,2-dibromoethane.

A more direct and controllable approach would be the hydrobromination of a deuterated acetylene. For the synthesis of a d3-analog, one might envision a reaction between a specifically deuterated acetylene and deuterium bromide.

The crucial step in synthesizing this compound from vinyl-d3 bromide would be the addition of hydrogen bromide (HBr) across the double bond. The regioselectivity of this electrophilic addition is governed by Markovnikov's rule. The addition of HBr to vinyl bromide typically yields 1,1-dibromoethane. This is because the bromine atom on the vinyl group can stabilize the adjacent carbocation through resonance. To obtain the 1,2-dibromoethane skeleton, an anti-Markovnikov addition would be required. This can often be achieved by carrying out the reaction in the presence of peroxides, which promotes a free-radical addition mechanism.

Therefore, a plausible synthesis of this compound could be:

Synthesis of Vinyl-d3 bromide: Starting from a suitable deuterated precursor.

Anti-Markovnikov Hydrobromination: Reaction of vinyl-d3 bromide with HBr in the presence of a radical initiator (e.g., peroxides). This would theoretically lead to the bromine atom adding to the carbon with more deuterium atoms and the hydrogen adding to the carbon with fewer deuterium atoms, resulting in the desired this compound.

The following table outlines a hypothetical reaction scheme for the synthesis of this compound.

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | Deuterated Precursor | Various | Vinyl-d3 bromide | Elimination/Substitution |

| 2 | Vinyl-d3 bromide | HBr, Peroxides | This compound | Free-Radical Addition |

Advanced Purification and Isotopic Enrichment Verification Methods

Following the synthesis, the purification of this compound and the verification of its isotopic enrichment are critical steps to ensure the quality of the final product.

Purification:

The crude this compound is likely to contain unreacted starting materials, by-products from the synthesis, and potentially other isotopologues. Standard purification techniques for liquid organic compounds are applicable. The crude product can be washed with a dilute aqueous solution of sodium hydroxide (B78521) to remove any acidic impurities, followed by washing with water. Drying over an anhydrous agent like calcium chloride and subsequent fractional distillation is a common and effective method for purifying 1,2-dibromoethane. The boiling point of non-deuterated 1,2-dibromoethane is approximately 131 °C, and the deuterated analog is expected to have a similar boiling point.

Isotopic Enrichment Verification:

The determination of the isotopic purity and the confirmation of the deuterium positions are crucial. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry can accurately determine the molecular weight of the synthesized compound, confirming the incorporation of three deuterium atoms. The mass spectrum of dibromoethane is characterized by a distinctive isotopic pattern due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br). For this compound, the molecular ion peak cluster would be shifted by three mass units compared to the unlabeled compound. Analysis of the fragmentation pattern can also provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is a powerful tool for determining the positions of the remaining hydrogen atoms. In this compound, the integration of the proton signals will be significantly reduced compared to the unlabeled compound. The specific splitting patterns will also reveal the location of the protons relative to the deuterium atoms.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about their chemical environment and confirming their presence at the expected positions.

¹³C NMR: The carbon-13 NMR spectrum can also be used to confirm the structure and the positions of deuteration. The coupling between carbon and deuterium (C-D coupling) can be observed, providing further evidence for the location of the deuterium atoms.

The combination of these analytical techniques allows for a comprehensive characterization of the synthesized this compound, ensuring its structural integrity and high isotopic enrichment.

The following table summarizes the analytical methods used for verification.

| Analytical Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic distribution, fragmentation pattern |

| ¹H NMR Spectroscopy | Location and number of residual protons, coupling information |

| ²H NMR Spectroscopy | Direct detection and chemical environment of deuterium atoms |

| ¹³C NMR Spectroscopy | Carbon skeleton confirmation, C-D coupling patterns |

Spectroscopic Characterization and Conformational Analysis of 1,2 Dibromoethane D3

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. The substitution of hydrogen with deuterium (B1214612) significantly alters the NMR spectra, providing unique information that is not accessible with the non-deuterated analog.

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (approximately 0.015%), ²H NMR is typically performed on compounds that have been artificially enriched with deuterium. For 1,2-dibromoethane-d3, the ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms, confirming the success of the isotopic labeling.

The chemical shifts in ²H NMR are nearly identical to those in proton (¹H) NMR. However, the resonance frequency of deuterium is much lower than that of protons. A key feature of ²H NMR is the quadrupolar nature of the deuterium nucleus (spin I=1), which leads to broader signals compared to the sharp peaks observed in ¹H NMR. The line width of the deuterium signal can provide information about the local electronic environment and molecular motion. In this compound, the ²H NMR spectrum is expected to show a signal in the region typical for haloalkanes.

Table 1: Expected ²H NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ) / ppm | Multiplicity |

|---|---|---|

| -CHD-Br | ~ 3.6 - 3.8 | Broad Singlet |

| -CD₂-Br | ~ 3.6 - 3.8 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and specific labeling pattern.

The ¹H NMR spectrum of this compound is markedly different from that of its non-deuterated counterpart. In non-deuterated 1,2-dibromoethane (B42909), all four protons are chemically equivalent, resulting in a single sharp peak in the ¹H NMR spectrum.

In this compound, the presence of deuterium atoms simplifies the ¹H NMR spectrum by reducing the number of proton signals and altering the spin-spin coupling patterns. The remaining proton will be coupled to adjacent deuterium atoms. Since deuterium has a spin of 1, the coupling of a proton to a single deuterium atom results in a 1:1:1 triplet. Coupling to two deuterium atoms would produce a 1:2:3:2:1 quintet. The magnitude of the coupling constant between hydrogen and deuterium (JHD) is significantly smaller than the corresponding proton-proton coupling constant (JHH).

Table 2: Expected ¹H NMR Data for the Proton in this compound (Br-CHD-CD₂-Br)

| Proton Environment | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constant (JHD) / Hz |

|---|---|---|---|

| H in -CHD- | ~ 3.6 - 3.8 | Quintet | ~ 1-2 |

Note: The multiplicity arises from coupling to the two deuterium atoms on the adjacent carbon. A small two-bond coupling to the geminal deuterium may also be present but is often not resolved.

In the ¹³C NMR spectrum of non-deuterated 1,2-dibromoethane, the two carbon atoms are equivalent, leading to a single signal. For this compound, the two carbon atoms are no longer chemically equivalent due to the different isotopic substitution patterns. This would result in two distinct signals in the ¹³C NMR spectrum.

Furthermore, the carbon atoms bonded to deuterium will exhibit coupling to the deuterium nuclei. A carbon bonded to one deuterium atom (C-D) will appear as a 1:1:1 triplet in the proton-decoupled ¹³C NMR spectrum. A carbon bonded to two deuterium atoms (CD₂) will appear as a 1:2:3:2:1 quintet. The one-bond carbon-deuterium coupling constant (¹JCD) is a valuable parameter for structural analysis. Deuteration also causes a small upfield shift (to lower ppm values) for the directly attached carbon and, to a lesser extent, for adjacent carbons. This is known as the deuterium isotope effect on the ¹³C chemical shift.

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected ¹JCD / Hz |

|---|---|---|---|

| -CHD-Br | Slightly upfield of non-deuterated C | Triplet | ~ 20-30 |

| -CD₂-Br | Slightly upfield of non-deuterated C | Quintet | ~ 20-30 |

Note: The chemical shift of the carbons in non-deuterated 1,2-dibromoethane is approximately 32 ppm.

1,2-Dibromoethane exists as a mixture of anti and gauche conformers due to rotation around the central carbon-carbon bond. Multi-dimensional NMR techniques are instrumental in studying the dynamics of this conformational exchange. While deuteration is not expected to significantly alter the relative energies of the conformers, it provides a powerful spectroscopic label.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the chemical shifts of protons and carbons, aiding in the definitive assignment of the signals in the deuterated molecule. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which can be used to distinguish between the anti and gauche conformers. Deuterium labeling can simplify the complex spectra of larger molecules, making the analysis of conformational dynamics more tractable.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium has a pronounced effect on the vibrational frequencies due to the increased mass of deuterium.

The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds. This isotopic shift is a key feature in the vibrational spectra of deuterated compounds.

In the IR and Raman spectra of this compound, the C-H stretching vibrations, typically observed in the range of 2800-3000 cm⁻¹, will be replaced by C-D stretching vibrations at lower frequencies, approximately in the 2100-2200 cm⁻¹ region. Similarly, C-H bending and rocking modes will also shift to lower wavenumbers upon deuteration. These predictable isotopic shifts are invaluable for assigning vibrational modes and confirming the presence and location of deuterium atoms in the molecule. The analysis of these shifts in both the anti and gauche conformers can also provide insights into the conformational equilibrium.

Table 4: Comparison of Expected Vibrational Frequencies for C-H and C-D Bonds

| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Expected Frequency Range for C-D (cm⁻¹) |

|---|---|---|

| Stretching | 2800 - 3000 | 2100 - 2200 |

| Bending (Scissoring) | ~ 1450 | ~ 1050 |

| Rocking | ~ 720 | ~ 520 |

Note: These are approximate ranges and the exact frequencies will depend on the molecular environment and conformation.

Experimental Determination of Conformational Isomer Energies and Populations

The conformational landscape of 1,2-dibromoethane is characterized by the rotational isomerism around the central carbon-carbon bond, giving rise to two primary conformers: anti and gauche. In the anti conformation, the two bromine atoms are positioned at a dihedral angle of 180°, leading to maximum separation and minimal steric hindrance. This arrangement results in the anti isomer being the more stable, lower-energy conformation. The gauche conformer, with the bromine atoms at a dihedral angle of approximately 60°, experiences greater steric repulsion and is therefore higher in energy.

Experimental techniques such as Raman and infrared (IR) spectroscopy are powerful tools for determining the relative energies and populations of these conformers. nih.govnih.gov By analyzing the temperature dependence of the intensities of vibrational bands corresponding to the anti and gauche isomers, the enthalpy difference (ΔH°) between them can be calculated. For liquid 1,2-dibromoethane, infrared electroabsorption spectroscopy has been used to determine the Gibbs free energy difference (ΔG) and the entropy difference (ΔS) between the conformers. acs.org

The population of each conformer at equilibrium is governed by the Boltzmann distribution. The ratio of gauche to anti conformers can be determined from the energy difference between the two states. A larger energy gap between the anti and gauche forms results in a lower population of the less stable gauche conformer.

| Parameter | Value | Technique |

|---|---|---|

| Gibbs Free Energy Difference (ΔG) | 4.5 kJ mol⁻¹ | Infrared Electroabsorption Spectroscopy |

| Entropy Difference (ΔS) | -2.7 J K⁻¹ mol⁻¹ | Infrared Electroabsorption Spectroscopy |

Note: The data presented in this table is for the non-deuterated 1,2-dibromoethane and is intended to provide a reference for the expected behavior of this compound.

Solvent Effects on Conformational Equilibrium as Probed by Vibrational Spectroscopy

The conformational equilibrium between the anti and gauche isomers of 1,2-dibromoethane is significantly influenced by the surrounding solvent medium. Vibrational spectroscopy, particularly IR absorption spectroscopy, is a key method for investigating these solvent effects. epa.gov The relative intensities of the vibrational bands specific to the anti and gauche conformers can be monitored in various solvents to determine the changes in their populations and the corresponding thermodynamic parameters. epa.govresearchgate.net

The more polar gauche conformer is generally stabilized in polar solvents, leading to a shift in the conformational equilibrium towards the gauche form. Conversely, in nonpolar solvents, the less polar anti conformer is favored. This phenomenon is attributed to the dielectric properties of the solvent, where a higher dielectric constant of the medium preferentially stabilizes the conformer with a larger dipole moment.

Studies on 1,2-dibromoethane have demonstrated a good correlation between the enthalpy and Gibbs free energy differences of the conformers and the dielectric permittivity of the solvent. epa.gov For instance, moving from the vapor phase to polar solvents results in significant changes in the entropy difference between the conformers. epa.gov The table below summarizes the enthalpy difference between the trans (anti) and gauche conformers of 1,2-dibromoethane in various media, as determined by IR absorption spectra.

| Medium | ΔH° (kcal mol⁻¹) |

|---|---|

| Vapor Phase | 1.60 |

| n-Hexane | 1.35 |

| Carbon Tetrachloride | 1.30 |

| Toluene | 1.05 |

| Carbon Disulfide | 1.25 |

| Bromoform | 1.10 |

| Acetone | 0.90 |

| Nitromethane | 0.85 |

| Deuterated Acetonitrile | 0.80 |

| Deuterated Dimethylsulfoxide | 0.75 |

Note: The data presented is for the non-deuterated 1,2-dibromoethane. It is anticipated that this compound would exhibit a similar trend of increasing gauche conformer stability with increasing solvent polarity. epa.gov

Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for verifying the isotopic composition and purity of deuterated compounds like this compound. The high mass accuracy of HRMS allows for the differentiation of ions with very similar mass-to-charge ratios (m/z), which is crucial for distinguishing between the desired deuterated species and any residual non-deuterated or partially deuterated isotopologues.

The isotopic purity of a deuterated compound is a critical parameter, and HRMS provides a quantitative measure of this purity. researchgate.net By analyzing the relative intensities of the mass peaks corresponding to the different isotopologues, the percentage of deuterium incorporation can be accurately determined. For this compound, the molecular ion peak will be shifted by approximately 3 Da compared to its non-deuterated counterpart due to the replacement of three hydrogen atoms with deuterium.

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion. docbrown.info For a molecule containing two bromine atoms, the molecular ion region will exhibit a triplet of peaks with an approximate intensity ratio of 1:2:1. docbrown.info In the case of this compound, this pattern will be centered around the mass of the deuterated molecule. HRMS can resolve these isotopic peaks and allow for the deconvolution of the contributions from different isotopologues, thereby providing a precise assessment of the isotopic enrichment.

| Isotopologue | Molecular Formula | ⁷⁹Br, ⁷⁹Br | ⁷⁹Br, ⁸¹Br | ⁸¹Br, ⁸¹Br |

|---|---|---|---|---|

| 1,2-Dibromoethane | C₂H₄Br₂ | 185.874 | 187.872 | 189.870 |

| This compound | C₂HD₃Br₂ | 188.893 | 190.891 | 192.889 |

Tandem Mass Spectrometry (MS/MS) for Deuterated Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of ions and can be particularly informative for analyzing deuterated compounds. nih.gov In an MS/MS experiment, a specific precursor ion is selected, subjected to fragmentation through collision-induced dissociation (CID) or other activation methods, and the resulting product ions are mass-analyzed. unt.edu This process provides detailed structural information and can help to confirm the location of the deuterium labels within the molecule.

For this compound, the fragmentation patterns observed in MS/MS will be analogous to those of the non-deuterated compound, but with mass shifts corresponding to the number of deuterium atoms retained in each fragment ion. The primary fragmentation of 1,2-dibromoethane involves the loss of a bromine atom or a molecule of hydrogen bromide. docbrown.info

By analyzing the m/z values of the fragment ions in the MS/MS spectrum of this compound, it is possible to determine which fragments have retained the deuterium labels. This information is crucial for confirming the regiochemistry of the deuteration and for understanding the fragmentation mechanisms. For example, the loss of a bromine radical from the molecular ion of this compound would result in a fragment ion with a mass corresponding to [C₂HD₃Br]⁺. Subsequent fragmentation of this ion could involve the loss of HBr or DBr, providing further insight into the arrangement of the deuterium atoms.

| Fragment Ion | Predicted m/z | Neutral Loss |

|---|---|---|

| [C₂HD₃Br₂]⁺• | 189/191/193 | - |

| [C₂HD₃Br]⁺ | 110/112 | •Br |

| [C₂D₃]⁺ | 31 | •Br, HBr |

| [C₂HD₂]⁺ | 30 | •Br, DBr |

Note: The m/z values are approximated and will show isotopic distribution due to the presence of ⁷⁹Br and ⁸¹Br.

Computational and Theoretical Chemistry Studies of 1,2 Dibromoethane D3 Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. northwestern.edu These first-principles, or ab initio, methods solve the Schrödinger equation without reliance on empirical data, providing a robust framework for predicting molecular structure, energy, and other properties. lsu.edu

Ab initio methods are a cornerstone of computational chemistry, offering a systematic way to approximate solutions to the many-electron Schrödinger equation. dtic.mil The Hartree-Fock (HF) method is a foundational approach that approximates the many-electron wavefunction as a single Slater determinant, providing a good starting point for geometric and energetic calculations. lsu.edu While computationally efficient, HF theory neglects electron correlation, the interaction between individual electrons, which can be crucial for accurate predictions.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are employed. MP2 incorporates electron correlation by adding a second-order correction to the HF energy, leading to more accurate descriptions of molecular geometries and energies. For analogs like 1,2-dibromoethane (B42909), these methods are used to perform geometry optimizations, which systematically adjust the bond lengths, bond angles, and dihedral angles to find the lowest energy structure on the potential energy surface. lsu.edu This process is essential for identifying stable conformers and transition states.

Table 1: Illustrative Geometric Parameters for 1,2-Dibromoethane Optimized with Ab Initio Methods Note: This table provides typical expected values for the non-deuterated analog. The geometry of 1,2-Dibromoethane-d3 is expected to be nearly identical.

| Parameter | Method | Calculated Value |

|---|---|---|

| C-C Bond Length (Å) | HF/6-31G(d) | ~1.52 |

| C-Br Bond Length (Å) | HF/6-31G(d) | ~1.96 |

| C-C Bond Length (Å) | MP2/6-31G(d) | ~1.51 |

| C-Br Bond Length (Å) | MP2/6-31G(d) | ~1.97 |

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. mdpi.com By solving the Kohn-Sham equations, DFT can accurately predict a wide range of molecular properties, including geometries, reaction energies, and vibrational frequencies. mdpi.com

Vibrational frequency calculations are particularly relevant for studying deuterated compounds like this compound. The substitution of hydrogen with deuterium (B1214612) significantly increases the reduced mass of the C-D bond compared to the C-H bond. This mass difference leads to a predictable decrease in the frequency of vibrational modes involving the deuterium atom, a phenomenon readily calculated with DFT. These computed frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.

Table 2: Comparison of Calculated C-H and C-D Stretching Frequencies Note: These are representative values to illustrate the isotopic effect. Actual values depend on the specific DFT functional and basis set used.

| Vibrational Mode | Typical Calculated Frequency (cm-1) | Key Factor |

|---|---|---|

| C-H Stretch | ~3000 | Lower reduced mass |

| C-D Stretch | ~2200 | Higher reduced mass |

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. uni-rostock.de Larger basis sets provide more flexibility to describe the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). uni-rostock.derowansci.com For molecules containing heavy atoms like bromine, it is crucial to use basis sets that include polarization functions (e.g., d-functions, denoted by (d) or *) and diffuse functions (denoted by + or "aug-"). gaussian.com Polarization functions allow for distortion of atomic orbitals within the molecular environment, while diffuse functions are essential for describing weakly bound electrons, such as in anions or systems with significant van der Waals interactions.

When studying intermolecular interactions, a potential source of error is the Basis Set Superposition Error (BSSE). This is an artificial stabilization that occurs when the basis functions of one molecule describe the electrons of a neighboring molecule, effectively improving its deficient basis set. BSSE can be corrected using methods like the counterpoise correction, ensuring a more accurate calculation of interaction energies.

Conformational Analysis through Advanced Theoretical Methods

1,2-disubstituted ethanes, including 1,2-dibromoethane and its deuterated analogs, are classic examples for studying conformational isomerism. nih.govnih.gov These molecules can exist in different spatial arrangements, or conformations, which arise from rotation around the central carbon-carbon single bond. youtube.com Theoretical methods are indispensable for mapping the potential energy surface associated with this rotation.

By systematically rotating the dihedral angle between the two bromine atoms and calculating the energy at each step, a rotational energy profile can be constructed. youtube.com This profile reveals the energy minima, corresponding to stable staggered conformations, and energy maxima, corresponding to unstable eclipsed conformations. The energy difference between a minimum and an adjacent maximum is the rotational barrier, which represents the energy required to convert between conformers. youtube.com

Computational studies on 1,2-dibromoethane show that the staggered conformations are energy minima, while the eclipsed conformations are energy maxima. youtube.com The most stable conformation is the anti form, where the two bulky bromine atoms are positioned 180° apart, minimizing steric hindrance and dipole-dipole repulsion. youtube.comyoutube.com

Table 3: Relative Energies of 1,2-Dibromoethane Conformers Note: Energies are relative to the most stable anti conformer. Values are illustrative and depend on the level of theory.

| Conformer | Br-C-C-Br Dihedral Angle | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | 180° | 0.0 | Global Minimum |

| Gauche | ~60° | ~1.2 - 1.5 | Local Minimum |

| Eclipsed (H/Br) | 120° | ~4.0 | Maximum |

| Fully Eclipsed (Br/Br) | 0° | >5.0 | Maximum |

The two stable staggered conformations of 1,2-dibromoethane are the anti and gauche conformers. youtube.com

Anti Conformer: The two bromine atoms are positioned at a dihedral angle of 180°. This arrangement places the large, electron-rich bromine atoms farthest apart, minimizing both steric repulsion and unfavorable dipole-dipole interactions. youtube.com Consequently, the anti conformer is the most stable (global energy minimum). youtube.com

Gauche Conformer: The bromine atoms are at a dihedral angle of approximately 60°. youtube.com This conformer is higher in energy than the anti form due to increased steric strain and dipole repulsion between the adjacent bromine atoms. youtube.com

The relative stability of gauche and anti conformers is sometimes influenced by the "gauche effect," where a gauche conformation is unexpectedly more stable than the anti. This is prominent in molecules like 1,2-difluoroethane, where stabilizing hyperconjugative interactions (an overlap between a filled σ orbital and an empty σ* orbital) outweigh steric and electrostatic repulsion. msu.edu However, for 1,2-dibromoethane, the opposite is true. The larger size of the bromine atoms and the longer C-Br bond length lead to dominant steric and repulsive forces, making the anti conformer more stable than the gauche. youtube.com

Solvation Models (e.g., Onsager, IPCM) for Condensed Phase Behavior

The study of this compound and its analogs in the condensed phase necessitates the use of solvation models to account for the influence of the surrounding medium on molecular properties and behavior. Implicit solvation models, such as the Onsager model and the Isotropic Polarizable Continuum Model (IPCM), are valuable tools in this regard. These models treat the solvent as a continuous medium with a specific dielectric constant, simplifying the computational complexity while still capturing the essential physics of solute-solvent interactions. acs.orgnih.gov

The Onsager model, a foundational approach, places the solute molecule within a spherical cavity in a continuous dielectric medium. The solute polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute's dipole moment. This model is particularly useful for initial, less computationally intensive assessments of solvent effects on the conformational equilibrium of this compound analogs.

The Isotropic Polarizable Continuum Model (IPCM) offers a more refined approach by creating a molecular-shaped cavity, providing a more realistic representation of the solute's volume and surface. This allows for a more accurate calculation of the electrostatic interactions between the solute and the solvent continuum. For this compound analogs, IPCM can be employed to investigate how the solvent environment influences the relative energies of the gauche and anti conformers. The introduction of deuterium atoms can subtly alter the molecule's polarizability and dipole moment, and IPCM can help to elucidate the resulting changes in solvation energy.

| Solvation Model | Cavity Shape | Key Feature | Applicability to this compound Analogs |

| Onsager | Spherical | Calculates the reaction field based on a solute's dipole moment. | Provides a preliminary understanding of solvent effects on conformational equilibria. |

| IPCM | Molecular-shaped | Offers a more accurate representation of the solute's interaction with the solvent continuum. | Enables detailed investigation of how deuteration and solvent polarity affect the relative stability of conformers. |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the intricate dance of intermolecular interactions of this compound analogs at an atomistic level. By solving Newton's equations of motion for a system of molecules, MD simulations can track the trajectories of individual atoms and molecules over time, offering insights into both structural and dynamic properties in condensed phases. acs.orgnih.gov

Simulation of Conformational Dynamics in Solution and Condensed Phases

The conformational landscape of 1,2-Dibromoethane is characterized by the equilibrium between the anti and gauche conformers. youtube.comyoutube.comyoutube.com MD simulations are instrumental in exploring how this equilibrium is influenced by the surrounding environment in solution and condensed phases for its deuterated analog, this compound. By simulating a box of this compound molecules, with or without an explicit solvent, researchers can monitor the dihedral angle transitions between the anti and gauche states.

These simulations can reveal the rates of conformational change and the lifetimes of each conformational state. The presence of deuterium atoms, while not altering the potential energy surface, does affect the vibrational frequencies and zero-point energies, which can have a subtle but measurable impact on the conformational dynamics. MD simulations can help to quantify these isotopic effects on the free energy landscape governing the conformational isomerism.

| Phase | Simulation Focus | Key Insights for this compound |

| Solution | Solute-solvent interactions and their effect on conformational preferences. | Elucidation of how different solvents stabilize or destabilize the gauche and anti conformers of the deuterated species. |

| Condensed (Liquid) | Intermolecular interactions between this compound molecules. | Understanding the role of dipole-dipole and van der Waals interactions in determining the local structure and dynamics of the liquid state. |

Force Field Development and Validation for Deuterated Halogenated Hydrocarbons

The accuracy of MD simulations is critically dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system as a function of its atomic coordinates. For deuterated halogenated hydrocarbons like this compound, the development of a reliable force field presents specific challenges. osti.govresearchgate.netx-mol.net

Standard force fields are typically parameterized for non-deuterated molecules. While a simple mass substitution of hydrogen with deuterium is a common first approximation, it may not be sufficient to capture the subtle effects of deuteration on molecular behavior. osti.govresearchgate.netx-mol.net A more rigorous approach involves re-parameterizing the force field to account for the changes in vibrational frequencies upon isotopic substitution. This often requires high-level quantum mechanical calculations to derive the necessary parameters for bond stretching, angle bending, and torsional terms involving the deuterium atoms.

Validation of the newly developed force field is a crucial step. This involves comparing the results of MD simulations using the new force field against experimental data, such as thermodynamic properties, radial distribution functions from neutron scattering experiments, or NMR observables. For this compound, this would entail ensuring that the simulated conformational equilibrium and dynamic properties are in agreement with available experimental measurements.

Natural Bond Orbital (NBO) Analysis and Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to dissect the electronic structure of molecules and understand the underlying stereoelectronic interactions that govern their stability and reactivity. By transforming the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, NBO analysis provides a chemically intuitive framework for interpreting quantum mechanical calculations. imperial.ac.ukijnc.ir

In the context of this compound analogs, NBO analysis can shed light on the subtle interplay of orbital interactions that influence conformational preferences. A key stereoelectronic effect in halogenated alkanes is hyperconjugation, which involves the delocalization of electron density from a filled bonding orbital (or lone pair) to an adjacent empty antibonding orbital.

For this compound, NBO analysis can quantify the stabilizing interactions between the C-H (or C-D) bonding orbitals and the antibonding orbital of the vicinal C-Br bond (σC-H/D → σC-Br), as well as the interaction between the lone pairs of one bromine atom and the antibonding orbital of the other C-Br bond (nBr → σC-Br). The strength of these hyperconjugative interactions is highly dependent on the dihedral angle between the interacting orbitals, and thus varies between the gauche and anti conformers.

The substitution of hydrogen with deuterium can subtly influence these stereoelectronic effects. While the fundamental nature of the orbital interactions remains the same, the change in vibrational modes and bond lengths upon deuteration can lead to small but significant changes in the energies of the NBOs and their interactions. NBO analysis can quantify these isotopic effects on the stereoelectronic landscape of the molecule.

| Stereoelectronic Interaction | Description | Relevance to this compound Conformation |

| σC-H/D → σC-Br | Hyperconjugation involving the delocalization of electron density from a C-H or C-D bond to the antibonding orbital of the adjacent C-Br bond. | Contributes to the overall stability of the molecule and varies with the dihedral angle, influencing the relative energies of the conformers. |

| nBr → σC-Br | Interaction between a lone pair on one bromine atom and the antibonding orbital of the vicinal C-Br bond. | This interaction is particularly significant in the gauche conformation and can influence its stability relative to the anti conformer. |

Kinetic and Mechanistic Isotope Effect Research on 1,2 Dibromoethane Transformations

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Organic Reactions

The Deuterium Kinetic Isotope Effect (DKIE) is a fundamental tool in physical organic chemistry, measuring the change in reaction rate when a hydrogen atom (H) is replaced by its heavier isotope, deuterium (D). libretexts.orgyoutube.com This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond; the C-D bond is stronger and requires more energy to break. libretexts.org The magnitude of the DKIE, expressed as the ratio of the rate constants (kH/kD), provides critical insights into reaction mechanisms. libretexts.org

Primary and Secondary Deuterium Isotope Effects for Rate-Determining Step Identification

The distinction between primary and secondary DKIEs is crucial for identifying the rate-determining step of a reaction.

A primary DKIE is observed when the C-H (or C-D) bond is broken or formed in the rate-limiting step of the reaction. libretexts.orgdifferencebetween.com In such cases, the rate difference is significant, typically yielding a kH/kD value between 2 and 8. pharmacy180.com The observation of a substantial DKIE is strong evidence that the cleavage of the bond to the isotopic hydrogen is a critical part of the slowest step in the reaction sequence. libretexts.orgprinceton.edu

A secondary DKIE occurs when the isotopically substituted C-H bond is not broken or formed in the rate-determining step. differencebetween.comprinceton.edu These effects are much smaller, with kH/kD values typically close to 1 (e.g., 0.7 to 1.5). pharmacy180.comwikipedia.org They arise from changes in the vibrational environment of the C-H/C-D bond between the reactant and the transition state, often related to a change in hybridization of the carbon atom. wikipedia.org For example, a change from sp3 to sp2 hybridization during a reaction can lead to a small, normal KIE (kH/kD > 1), while a change from sp2 to sp3 can result in a small, inverse KIE (kH/kD < 1). wikipedia.org

By measuring the DKIE for a transformation of 1,2-dibromoethane (B42909), chemists can determine whether a C-H bond cleavage event, such as in an E2 elimination reaction, is the kinetically significant step. pressbooks.pub A large kH/kD value would point to a mechanism where proton abstraction is rate-limiting, whereas a value near unity would suggest that C-H bond breaking occurs in a fast step or not at all. pharmacy180.comprinceton.edu

Inverse and Normal Isotope Effects in Competing Reaction Pathways

The direction of the isotope effect—whether it is normal (kH/kD > 1) or inverse (kH/kD < 1)—can help distinguish between competing reaction pathways. A normal isotope effect signifies a slower reaction for the deuterated compound, which is the more common scenario when a C-H bond is broken. youtube.com An inverse isotope effect, where the deuterated compound reacts faster, is less common but provides valuable mechanistic information, often indicating that the C-H bond becomes more sterically constrained or its vibrational frequencies increase in the transition state. youtube.comresearchgate.net

Research into the metabolism of 1,2-dibromoethane (EDB) using its deuterated analog, tetradeutero-1,2-dibromoethane (d4EDB), provides a clear example of this principle. nih.gov Two primary metabolic pathways for EDB exist: microsomal oxidation and conjugation with glutathione (B108866) S-transferases (GSH). A study found that the hepatic microsomal metabolism of EDB was significantly slowed by deuterium substitution, demonstrating a substantial normal isotope effect. nih.gov This indicates that C-H bond cleavage is involved in the rate-determining step of the oxidation pathway. In contrast, the metabolism by glutathione S-transferases was unaffected by the deuterium substitution. nih.gov This lack of an isotope effect suggests that C-H bonds are not broken in the rate-limiting step of the GSH conjugation pathway.

This differential effect allows researchers to use deuterated tracers like 1,2-dibromoethane-d3 to quantify the relative contributions of competing metabolic routes in biological systems. nih.gov

| Metabolic Pathway | Isotope Effect Observed with d4EDB | Mechanistic Implication |

| Hepatic Microsomal Oxidation | Significant rate reduction (Normal KIE) | C-H bond cleavage is part of the rate-determining step. |

| Glutathione S-transferase Conjugation | No significant change in rate | C-H bond cleavage is not part of the rate-determining step. |

This table summarizes findings from a study on tetradeutero-1,2-dibromoethane metabolism, illustrating how DKIEs differentiate between competing pathways. nih.gov

Solvent Deuterium Isotope Effects in Proton Transfer Mechanisms

Mechanistic investigations can also be performed by changing the isotopic composition of the solvent, for example, by replacing water (H₂O) with deuterium oxide (D₂O). libretexts.org A solvent isotope effect can reveal the involvement of proton transfer from the solvent in the reaction mechanism. libretexts.orgacs.org If a proton transfer from the solvent is part of the rate-determining step, a normal solvent KIE (kH₂O/kD₂O > 1) is typically observed. nih.gov

For transformations of 1,2-dibromoethane, such as hydrolysis or enzyme-catalyzed reactions occurring in aqueous environments, measuring the rate in D₂O can provide evidence for the role of water as a proton donor or acceptor. For instance, in a proposed enzymatic mechanism where a water molecule assists in the deprotonation of a substrate or the protonation of a leaving group, a significant solvent isotope effect would be expected. researchgate.net The magnitude of this effect, and its analysis through techniques like proton inventory studies (measuring rates in mixtures of H₂O and D₂O), can even suggest the number of protons being transferred in the transition state. researchgate.netnih.gov

Carbon Isotope Fractionation in Chemical and Environmental Processes

The analysis of stable carbon isotope ratios (¹³C/¹²C) offers another powerful method for elucidating the reaction pathways of 1,2-dibromoethane, particularly in environmental contexts. nih.gov During a chemical or biological reaction, molecules containing the lighter ¹²C isotope typically react slightly faster than those with the heavier ¹³C isotope. nih.gov This leads to a progressive enrichment of ¹³C in the remaining, unreacted substrate pool, a phenomenon known as isotope fractionation. nih.gov

Compound-Specific Isotope Analysis (CSIA) for Reaction Pathway Deconvolution

Compound-Specific Isotope Analysis (CSIA) is an analytical technique that measures the isotopic ratios of individual compounds within a mixture. itrcweb.orgenviro.wiki By tracking changes in the ¹³C/¹²C ratio (expressed in delta notation, δ¹³C) of 1,2-dibromoethane as it degrades, CSIA can be used to identify the occurrence of degradation and often to distinguish between different degradation mechanisms. enviro.wikiclu-in.org

Each degradation pathway (e.g., oxidation, reduction, hydrolysis) involves different bond-breaking and bond-forming events, resulting in a unique and characteristic carbon isotope effect. acs.org This is quantified by the isotope enrichment factor (ε), which relates the change in isotopic composition to the extent of degradation. nih.gov Different reaction mechanisms yield distinct ε values. Therefore, by measuring the ε value in a laboratory or field setting, it is possible to deconvolute which reaction pathways are responsible for the observed attenuation of 1,2-dibromoethane. tandfonline.com Furthermore, combining carbon isotope analysis with the analysis of another element, such as bromine (δ⁸¹Br), in a dual-isotope approach, provides an even more powerful tool for pathway identification. nih.govacs.org

Tracing Abiotic and Biotic Degradation Mechanisms via Carbon Isotopic Signatures

The carbon isotopic signatures associated with the degradation of 1,2-dibromoethane are highly dependent on the specific mechanism, allowing for clear differentiation between various abiotic and biotic processes. nih.govacs.org

Studies have shown that different degradation pathways yield a wide range of carbon isotope enrichment factors (εC). nih.govacs.org For instance, abiotic degradation pathways like dihaloelimination by iron sulfides or hydrolysis tend to have large enrichment factors. nih.gov In contrast, biological degradation pathways show a broader range of εC values, with anaerobic biodegradation generally showing more significant fractionation than aerobic biodegradation. nih.gov Oxidative mechanisms typically result in less fractionation than substitution or elimination mechanisms. acs.org

Even within the same type of process, such as anaerobic biodegradation, different microbial cultures can exhibit vastly different isotopic signatures. A study comparing the reductive debromination of 1,2-dibromoethane by cultures containing Dehalococcoides and Dehalogenimonas found dramatically different εC values. nih.govnih.govacs.org The degradation by the Dehalogenimonas-containing culture showed a large fractionation effect (εC = -19.2‰), whereas the Dehalococcoides-containing culture showed a much smaller effect (εC = -1.8‰). nih.govnih.govacs.org These distinct signatures suggest fundamentally different enzymatic mechanisms are at play—potentially a nucleophilic substitution (SN2) for Dehalogenimonas and a concerted dihaloelimination for Dehalococcoides. acs.orgnih.govresearchgate.net

| Degradation Pathway | Organism/Condition | Carbon Isotope Enrichment Factor (εC) in ‰ |

| Anaerobic Biodegradation | Dehalogenimonas-containing culture | -19.2 ± 3.5 |

| Anaerobic Biodegradation | Dehalococcoides-containing culture | -1.8 ± 0.2 |

| Anaerobic Biodegradation | Mixed Cultures (General Range) | -8 to -20 |

| Aerobic Biodegradation | Mixed Cultures (General Range) | -3 to -6 |

| Abiotic Hydrolysis | Alkaline Solution | -29 (approx.) |

| Abiotic Dihaloelimination | Iron Sulfides (FeS/FeS₂) | -19 to -25 (approx.) |

This interactive table presents typical carbon isotope enrichment factors for various degradation pathways of 1,2-dibromoethane, demonstrating how isotopic signatures can be used to trace reaction mechanisms. nih.govacs.orgnih.govnih.gov

By comparing the isotopic signatures observed at a contaminated site to these known laboratory-derived values, scientists can identify the specific abiotic and biotic degradation mechanisms that are active in the environment. nih.gov

Theoretical Calculation of Kinetic Isotope Effects (KIEs)

The theoretical calculation of kinetic isotope effects (KIEs) provides invaluable insights into the reaction mechanisms of chemical and biochemical transformations. By modeling the reaction pathways of isotopically labeled molecules, computational methods can predict the changes in reaction rates, offering a powerful complement to experimental studies. These theoretical approaches are largely grounded in transition state theory and have been significantly enhanced by the development of sophisticated computational techniques, such as combined quantum mechanical/molecular mechanical (QM/MM) methods, which are particularly suited for complex enzymatic systems.

Transition State Theory Approaches for Isotope Effect Prediction

Transition state theory (TST) forms the theoretical foundation for understanding and calculating kinetic isotope effects. wikipedia.org TST posits that a chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state, which exists at the saddle point of the potential energy surface. wikipedia.org A quasi-equilibrium is assumed to exist between the reactants and this activated transition state complex. wikipedia.org

The kinetic isotope effect arises primarily from the differences in zero-point vibrational energies (ZPEs) between the isotopologues of the reactants and the transition state. wikipedia.orglibretexts.org According to quantum mechanics, a molecule possesses a non-zero vibrational energy even at absolute zero, known as the ZPE. The substitution of an atom with a heavier isotope (e.g., deuterium for hydrogen) results in a lower vibrational frequency for the corresponding chemical bond. libretexts.orgutdallas.edu This, in turn, leads to a lower ZPE for the heavier isotopologue.

Because the bond to the heavier isotope is lower in energy, more energy is required to break it, resulting in a slower reaction rate. wikipedia.orglibretexts.org The KIE is expressed as the ratio of the rate constant for the light isotopologue (k_L) to that of the heavy isotopologue (k_H). wikipedia.org A "normal" KIE (k_L/k_H > 1) is observed when the vibrational force constants are weaker in the transition state than in the reactant, which is typical for reactions involving bond cleavage in the rate-determining step. wikipedia.org

The magnitude of the primary KIE is influenced by the extent to which the bond to the isotope is broken in the transition state. For transformations of 1,2-dibromoethane, such as a bimolecular elimination (E2) reaction, the C-H bond is broken in the single, rate-limiting step. pressbooks.publibretexts.org This leads to a significant primary deuterium isotope effect, as the ZPE difference between the C-H and C-D bonds is largely eliminated in the transition state. pressbooks.pubprinceton.edu Computational models based on TST can calculate these effects by determining the vibrational frequencies of the reactant and transition state structures for each isotopologue.

Table 1: Illustrative Zero-Point Energy (ZPE) Differences and Impact on Activation Energy This table presents a conceptual illustration of how isotopic substitution affects ZPE and activation energy (Ea) based on typical C-H and C-D bond vibrational frequencies.

| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Relative ZPE (kcal/mol) | Change in Ea (kcal/mol) | Predicted KIE (kH/kD) |

| C-H | ~3000 | 1.0 | Reference | ~7 |

| C-D | ~2200 | 0.8 | +0.2 | |

| Data is illustrative and based on principles described in cited literature. wikipedia.org |

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Enzymatic Reactions

The study of enzymatic reactions, such as the biotransformation of 1,2-dibromoethane, presents significant challenges for theoretical modeling due to the complexity and size of biological macromolecules. Combined quantum mechanical/molecular mechanical (QM/MM) methods have emerged as a dominant approach to address this challenge. henriquefernandes.ptwordpress.com In QM/MM simulations, the system is partitioned into two regions: a smaller, electronically active region (e.g., the substrate and key enzymatic residues) is treated with a high-level, computationally intensive QM method, while the larger, surrounding environment (the rest of the protein and solvent) is described using a more efficient MM force field. henriquefernandes.ptwordpress.comnih.gov

This dual-level approach allows for an accurate description of the electronic changes occurring during the reaction (bond breaking/formation) while remaining computationally feasible for large systems. nih.gov QM/MM methods are particularly powerful for elucidating enzymatic mechanisms and predicting KIEs. For instance, they have been applied to study the dehalogenation of haloalkanes by haloalkane dehalogenase enzymes. nih.govnih.gov

In these studies, QM/MM molecular dynamics simulations can map the reaction pathway, identify the transition state structure, and calculate the free energy of activation. nih.gov The computed chlorine KIEs and activation energies for the enzymatic dehalogenation of 1,2-dichloroethane, a compound structurally similar to 1,2-dibromoethane, have shown good agreement with experimental results. nih.gov Such calculations have revealed that the enzyme lowers the activation barrier by stabilizing the transition state through favorable electrostatic interactions and hydrogen bonding. nih.gov By comparing the calculated KIEs for wild-type and mutant enzymes, researchers can probe the role of specific amino acid residues in the catalytic mechanism. nih.gov The accuracy of these predictions validates the proposed mechanistic pathways and provides a detailed, atomistic understanding of enzyme catalysis. researchgate.net

Table 2: Selected QM/MM Calculation Results for Haloalkane Dehalogenase This table summarizes findings from QM/MM studies on the dehalogenation of 1,2-dichloroethane, demonstrating the application of this method to dihaloalkanes.

| Enzyme System | Substrate | Calculated Property | Value | Experimental Value | Reference |

| Haloalkane Dehalogenase | 1,2-Dichloroethane | Chlorine KIE | Consistent with experiment | 1.0045 ± 0.0004 | nih.govnih.gov |

| Haloalkane Dehalogenase | 1,2-Dichloroethane | Activation Barrier Reduction (vs. in water) | ~16 kcal/mol | N/A | nih.gov |

Mechanistic Organic Chemistry of 1,2 Dibromoethane and Its Deuterated Isotopologues

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. For primary alkyl halides like 1,2-dibromoethane (B42909), the SN2 mechanism is generally favored over the SN1 mechanism due to the instability of the primary carbocation that would be formed in an SN1 pathway.

Influence of Deuteration on Reaction Kinetics and Stereochemical Outcomes

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is the ratio of the rate constant of a reaction with a light isotope (kH) to that with a heavy isotope (kD).

In SN2 reactions, the bond to the isotopically labeled atom is not broken in the rate-determining step. Therefore, any observed KIE is a secondary kinetic isotope effect. For an SN2 reaction at a carbon atom, replacing a hydrogen with a deuterium (B1214612) on the alpha-carbon (the carbon bearing the leaving group) typically results in a small, inverse KIE (kH/kD < 1). This is because the C-D bond is slightly shorter and stronger than the C-H bond, and the sp3 to sp2-like transition state is sterically more hindered with deuterium. However, for beta-deuteration, a small, normal KIE (kH/kD > 1) is often observed, which is attributed to hyperconjugation effects in the transition state.

For the hypothetical SN1 reaction of a deuterated 1,2-dibromoethane derivative (were it to occur), a more significant secondary KIE would be expected. The change in hybridization from sp3 in the reactant to sp2 in the carbocation intermediate leads to a lowering of the vibrational frequencies of the C-H(D) bending modes, resulting in a normal KIE (kH/kD > 1).

Stereochemically, SN2 reactions are known to proceed with inversion of configuration at the reaction center. Deuterium labeling can be used to confirm this stereospecificity. For example, the reaction of a chiral, deuterated 1,2-dibromoethane derivative with a nucleophile would be expected to yield a product with the opposite stereochemistry. SN1 reactions, on the other hand, proceed through a planar carbocation intermediate, leading to racemization.

| Reaction Type | Position of Deuteration | Typical kH/kD | Interpretation |

|---|---|---|---|

| SN2 | α-carbon | ~0.95 - 1.05 | Small inverse or no effect |

| SN2 | β-carbon | ~1.05 - 1.15 | Small normal effect due to hyperconjugation |

| SN1 | α-carbon | ~1.10 - 1.25 | Normal effect due to sp3 to sp2 rehybridization |

Note: The data in this table are illustrative and represent typical values for these types of reactions.

Mechanistic Probing of Solvolysis and Halogen Exchange Reactions

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. For 1,2-dibromoethane, solvolysis in a protic solvent like water or ethanol (B145695) would likely proceed via an SN2 mechanism. Deuterium labeling can be used to probe the mechanism of such reactions. For instance, studying the solvolysis of 1,2-dibromoethane-d3 and its non-deuterated counterpart would reveal information about the transition state through the kinetic isotope effect.

Halogen exchange reactions, such as the Finkelstein reaction, are reversible nucleophilic substitution reactions. The rate of these reactions can also be studied using deuterated substrates to understand the mechanism. The principles of KIE in SN2 reactions would apply here as well.

Elimination Reactions (E1 and E2) and Competing Pathways

Elimination reactions of alkyl halides lead to the formation of alkenes. For primary alkyl halides like 1,2-dibromoethane, the E2 mechanism is the predominant elimination pathway, especially in the presence of a strong, non-bulky base.

Deuterium Effects on Regioselectivity and Stereoselectivity of Elimination

A primary kinetic isotope effect is observed in E2 reactions when a hydrogen atom at the β-carbon is replaced by deuterium. This is because the C-H(D) bond is broken in the rate-determining step of the reaction. Since the C-D bond is stronger than the C-H bond, the rate of elimination is significantly slower for the deuterated compound. The magnitude of the KIE for E2 reactions is typically in the range of 2-8. epa.gov For example, the base-induced elimination of HBr from 1-bromo-2-phenylethane is 7.11 times faster than the corresponding elimination of DBr from 1-bromo-2,2-dideuterio-2-phenylethane. openstax.org

Regioselectivity in E2 reactions is governed by Zaitsev's rule, which states that the more substituted alkene is the major product. However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product). In the case of an asymmetrically deuterated 1,2-dibromoethane, the position of the deuterium could influence the regioselectivity if there is a choice of β-hydrogens to be removed.

The stereoselectivity of E2 reactions is a key feature of the mechanism. The reaction proceeds through a transition state where the β-hydrogen and the leaving group are in an anti-periplanar conformation. This stereochemical requirement dictates the stereochemistry of the resulting alkene. Studies on analogs like meso-1,2-dibromo-1,2-diphenylethane (B7791125) have shown that E2 elimination leads to the formation of only the E-alkene, which is a direct consequence of the anti-periplanar transition state. openstax.org Similarly, the elimination from the (1S,2S) diastereomer of 1,2-dibromo-1,2-diphenylethane (B1143902) yields the (Z)-alkene. openstax.org These examples provide a strong basis for predicting the stereochemical outcome of E2 reactions in deuterated 1,2-dibromoethane systems.

| Substrate | Base | Major Product | Minor Product |

|---|---|---|---|

| CH2Br-CHD2 | EtO- | CH2=CD2 (Zaitsev) | CHBr=CDH (Hofmann) |

| CH2Br-CHD2 | t-BuO- | CHBr=CDH (Hofmann) | CH2=CD2 (Zaitsev) |

Note: This table presents a hypothetical scenario to illustrate the principles of regioselectivity.

Competitive Substitution-Elimination Dynamics in Deuterated Systems

Nucleophilic substitution (SN2) and elimination (E2) reactions often compete with each other. The outcome of the reaction depends on several factors, including the nature of the substrate, the strength and steric bulk of the base/nucleophile, and the reaction temperature. For a primary substrate like 1,2-dibromoethane, SN2 is generally favored with good nucleophiles that are weak bases. Strong, bulky bases favor E2 elimination.

Deuteration at the β-carbon can influence this competition. Since the C-D bond is stronger, the rate of the E2 reaction is decreased. This can lead to an increase in the proportion of the SN2 product. Therefore, by using a deuterated substrate, it is possible to shift the product distribution towards substitution.

Radical Reactions and Homolytic Bond Cleavage Processes

In addition to ionic reactions, 1,2-dibromoethane can undergo radical reactions, which are initiated by heat or light. These reactions proceed via homolytic bond cleavage, where a covalent bond breaks, and each fragment retains one of the bonding electrons, forming radicals.

The C-Br bond in 1,2-dibromoethane is weaker than the C-H and C-C bonds and is therefore the most likely to undergo homolytic cleavage upon initiation. The resulting bromine and bromoethyl radicals can then participate in a chain reaction.

The substitution of hydrogen with deuterium can affect the rates of these radical reactions. The stronger C-D bond would be less susceptible to abstraction by a radical compared to a C-H bond. This would be reflected in the kinetic isotope effect for the hydrogen abstraction step in a radical chain reaction.

Applications in Organometallic Chemistry: Grignard Reagent Activation Mechanisms

The formation of Grignard reagents, organomagnesium halides (RMgX), is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds. A critical and often challenging aspect of this reaction is the initiation phase, which requires the activation of the magnesium metal surface. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the organic halide. stackexchange.com To overcome this, various chemical activators are employed, with 1,2-dibromoethane being one of the most common and effective. wvu.eduresearchgate.net The use of its deuterated isotopologues, such as this compound, provides a powerful tool for elucidating the finer details of the activation mechanism.

The primary role of 1,2-dibromoethane in this context is to react with the magnesium surface, thereby removing the inert oxide layer and exposing fresh, highly reactive metal. wvu.edu This process, often referred to as "entrainment," involves the reaction of 1,2-dibromoethane with magnesium to produce ethylene (B1197577) gas and magnesium bromide. researchgate.netresearchgate.net The evolution of ethylene provides a convenient visual indicator that the magnesium has been activated. stackexchange.com

BrCH₂CH₂Br + Mg → CH₂=CH₂ + MgBr₂ stackexchange.comwvu.edu

This initial reaction creates highly reactive sites on the magnesium surface, which can then readily react with the desired organic halide to form the Grignard reagent. wvu.edu

The mechanistic understanding of this activation process can be further refined through the study of kinetic isotope effects (KIEs) using deuterated compounds like this compound. The KIE is the ratio of the rate constant of a reaction using a lighter isotope to the rate constant of the same reaction using a heavier isotope (kH/kD). A primary KIE greater than 1 is typically observed when a C-H bond is broken in the rate-determining step of a reaction.

While specific experimental data on the KIE for the reaction of this compound with magnesium for Grignard activation is not extensively documented in readily available literature, the theoretical implications are significant. If the cleavage of a carbon-hydrogen (or carbon-deuterium) bond were part of the rate-determining step of the activation process, a measurable KIE would be expected. However, the generally accepted mechanism of a concerted or step-wise reaction involving the carbon-bromine bonds and the magnesium surface does not directly involve the breaking of a C-H bond as the primary kinetic hurdle.

The table below outlines the expected products of the activation reaction with both the standard and a deuterated form of 1,2-dibromoethane.

| Reactant | Major Organic Product | Major Inorganic Product |

| 1,2-Dibromoethane | Ethylene (CH₂=CH₂) | Magnesium Bromide (MgBr₂) |

| This compound | Ethylene-d3 | Magnesium Bromide (MgBr₂) |

This table illustrates the expected products from the reaction of 1,2-dibromoethane and its deuterated isotopologue with magnesium during the activation process for Grignard reagent formation.

Further detailed research findings could involve the use of advanced surface science techniques to observe the reaction at the magnesium interface, potentially in combination with isotopic labeling to trace the pathways of the reactants and products. Theoretical studies, such as density functional theory (DFT) calculations, can also provide valuable insights into the transition states and activation energies involved in the reaction of 1,2-dibromoethane and its deuterated analogs with magnesium clusters, helping to rationalize any experimentally observed kinetic isotope effects. nih.gov

Environmental Transformation and Fate Research Utilizing Deuterated 1,2 Dibromoethane

Abiotic Degradation Mechanisms in Aquatic and Soil Systems

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 1,2-Dibromoethane (B42909), these processes include hydrolysis, reductive dehalogenation, and photo-degradation, all of which can be investigated with greater precision using deuterated tracers.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of 1,2-Dibromoethane is a significant, albeit slow, degradation pathway in aquatic environments. cdc.gov The reaction proceeds via nucleophilic substitution, where a hydroxyl group replaces a bromine atom, forming 2-bromoethanol. nih.govacs.org

The rate of this reaction is influenced by both temperature and pH. Studies on 1,2-Dibromoethane show that the hydrolysis rate increases as pH decreases from 9 to 5 at 25°C, while at a higher temperature of 45°C, the rate increases as pH increases from 5 to 9. epa.gov The half-life for hydrolysis can range from years to decades under typical environmental conditions, highlighting its persistence in groundwater. cdc.govepa.gov

The use of 1,2-Dibromoethane-d3 allows for the study of the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, can lead to slower reaction rates if this bond is cleaved in the rate-determining step. While hydrolysis primarily involves the C-Br bond, secondary isotope effects can still provide information about the transition state of the reaction.

| Temperature (°C) | pH | Half-life (days) | Kinetic Order |

| 25 | 5 | 2154 | Approaching Zero |

| 25 | 7 | 2736 | Approaching Zero |

| 25 | 9 | 3352 | Approaching Zero |

| 45 | 5 | 239 | Approaching One |

| 45 | 7 | 158 | Approaching One |

| 45 | 9 | 137 | Approaching One |

This table presents hydrolysis data for unlabeled 1,2-Dibromoethane, which serves as a baseline for comparative studies with deuterated analogs. Data adapted from a study on the rates of hydrolysis of ethylene (B1197577) dibromide. epa.gov

In anoxic environments, such as deep groundwater and sediments, 1,2-Dibromoethane can undergo abiotic reductive dehalogenation. epa.gov This process involves the transfer of electrons to the molecule, leading to the removal of bromine atoms. Common reducing agents in these environments include iron-sulfide minerals like pyrite (FeS₂) and mackinawite (FeS). nih.gov

This degradation can proceed through two primary pathways:

Dihaloelimination: The simultaneous or sequential removal of both bromine atoms to form ethene.

Hydrogenolysis: The stepwise replacement of bromine atoms with hydrogen atoms, forming bromoethane as an intermediate.

Isotope analysis is a key tool for distinguishing between these pathways. Studies using carbon isotopes have shown that abiotic dihaloelimination by iron sulfides results in a large isotope fractionation. nih.gov By using this compound, researchers can further refine the understanding of these mechanisms. The isotopic signature of the products and the remaining reactant provides a fingerprint for the specific degradation process occurring.

In the atmosphere, 1,2-Dibromoethane is primarily degraded through reactions with photochemically generated radicals, most importantly the hydroxyl radical (•OH). cdc.govcaltech.edu Direct photolysis (breakdown by sunlight) is not considered a significant degradation process for this compound in the troposphere. cdc.gov

The reaction with hydroxyl radicals initiates a complex oxidation chain, leading to the formation of various degradation products, including carbon dioxide, carbon monoxide, glyoxal, and bromine radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 40 days. cdc.gov

Studies with this compound can help to elucidate the initial hydrogen abstraction step by the hydroxyl radical. A significant deuterium (B1214612) kinetic isotope effect would be expected, as the C-D bond is stronger and thus harder to break than a C-H bond. This would confirm that C-H bond cleavage is the rate-limiting step in its atmospheric oxidation and provides more accurate models for its atmospheric lifetime.

Biotic Degradation Mechanisms and Microbial Dehalogenation

Microbial activity is a primary driver for the degradation of 1,2-Dibromoethane in contaminated soils and groundwater. Various microorganisms have been identified that can use this compound as a source of carbon and energy under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. nih.govosti.gov

The microbial breakdown of 1,2-Dibromoethane is facilitated by specific enzymes. The degradation pathways are highly dependent on the available electron acceptors (like oxygen) and the specific microbial species present. acs.org

Aerobic Degradation: Under aerobic conditions, the initial step can be catalyzed by either a hydrolytic haloalkane dehalogenase or a monooxygenase enzyme. nih.govnih.gov

Hydrolytic Dehalogenase: This enzyme replaces a bromine atom with a hydroxyl group from water, forming 2-bromoethanol. nih.gov This intermediate is then further metabolized. nih.gov

Monooxygenase: This enzyme incorporates an oxygen atom into the molecule, which can also lead to debromination. nih.gov